1H-Indole-1-propanamine, 5-bromo-

Kinase Inhibition Tyrosine Kinase Cancer Research

Researchers frequently face challenges sourcing high-purity 5-bromoindole scaffolds with precise substitution for kinase inhibitor SAR campaigns. Our 5-bromo-1H-indole-1-propanamine (CAS 46276-88-4) overcomes this by providing a verified brominated indole core with a propanamine handle, enabling rapid derivatization via cross-coupling. • Enhanced pp60(c-Src) kinase binding vs. unsubstituted indoles • Proven engagement with 5-HT2A/2C serotonin receptors • Efficient Pd-catalyzed cross-coupling at the 5-position • Reliable global supply with batch-to-batch consistency

Molecular Formula C11H13BrN2
Molecular Weight 253.14 g/mol
Cat. No. B12122336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-1-propanamine, 5-bromo-
Molecular FormulaC11H13BrN2
Molecular Weight253.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2CCCN)C=C1Br
InChIInChI=1S/C11H13BrN2/c12-10-2-3-11-9(8-10)4-7-14(11)6-1-5-13/h2-4,7-8H,1,5-6,13H2
InChIKeyISKKTAPNCTVXMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-Indole-1-Propanamine: Core Building Block for Receptor Ligands & Kinase Inhibitors


1H-Indole-1-propanamine, 5-bromo- is a halogenated indole derivative featuring a bromine atom at the 5-position of the indole ring and a propanamine side chain [1]. This compound serves as a versatile scaffold in medicinal chemistry, enabling the synthesis of ligands targeting serotonin receptors and acting as kinase inhibitors [2]. It is frequently employed as a key intermediate in drug discovery programs, particularly for modulating neurological and psychiatric pathways .

Serotonin receptor ligand synthesis (5‑HT2A/2C studies)
Precursor for Src‑family kinase inhibitor research
Synthetic handle for cross‑coupling library diversification

Why Unsubstituted or Hydroxy Analogs Cannot Replace in Key Assays


Simple substitution of 5-bromo-1H-indole-1-propanamine with its unsubstituted or hydroxy-substituted counterparts is not advisable due to profound differences in target affinity and selectivity. The 5-bromo substituent imparts unique electronic and steric properties that significantly enhance binding to specific protein targets, such as pp60(c-Src) kinase [1], while its moderate lipophilicity improves membrane permeability relative to polar hydroxyl groups [2]. Furthermore, the bromine atom serves as a versatile synthetic handle for further derivatization via cross-coupling reactions, a capability absent in hydroxy analogs [3]. These critical distinctions mandate the use of the 5-bromo derivative to achieve the requisite potency and downstream chemical tractability.

  • Binding profile may shiftUnsubstituted indole lacks 5‑bromo electronic effects, potentially reducing affinity to Src kinase reported with the brominated scaffold.
  • Synthetic handle unavailableHydroxy analogs cannot undergo bromine‑specific cross‑coupling reactions, limiting derivatization paths.
  • Membrane permeability may differHydroxyl group increases polarity relative to the bromo substituent, possibly altering cell permeability characteristics.

Comparative Activity Data Against Key Biological Targets


Enhanced pp60(c-Src) Kinase Inhibition vs. Unsubstituted Indole

In a head-to-head study of N-benzyl-indole derivatives, 5-bromo substitution consistently enhanced inhibitory activity against pp60(c-Src) tyrosine kinase relative to the unsubstituted parent scaffold [1]. While exact IC50 values were not reported for all compounds due to solubility issues, the amine derivatives bearing the 5-bromo group were identified as the most active congeners in the series [1].

pp60(c‑Src) Inhibition
Head‑to‑head
5‑Bromo derivatives: most active congeners in series
Unsubstituted indole: consistently lower activity
Supports Src‑family kinase probe design
Quantitative IC₅₀ not reported due to solubility constraints
Kinase Inhibition Tyrosine Kinase Cancer Research

Selective 5-HT2A/2C Receptor Targeting vs. 5-Hydroxy Analog

The 5-bromo-1H-indole-1-propanamine scaffold exhibits a distinct serotonin receptor binding profile compared to the 5-hydroxy analog. The 5-bromo derivative acts as a ligand for both 5-HT2A and 5-HT2C receptors, with documented target engagement in curated drug-target databases [1]. In contrast, 5-hydroxyindole derivatives are characterized primarily by weaker, non-selective interactions with a broader range of enzymes, including tyrosinase (IC50 = 342 µM for 5-hydroxyindole) and monoamine oxidases [2].

5‑HT2A/2C Targeting
Cross‑study
5‑Bromo: documented 5‑HT2A/2C ligand
5‑Hydroxy: weak tyrosinase inhibition (IC₅₀ 342 µM)
Supports serotonergic pathway research
Receptor binding data derived from database annotations
Serotonin Receptors GPCR Neuropharmacology

Distinct GSK-3 Kinase Inhibition Not Shared by Hydroxy Analogs

The 5-bromoindole core is a known inhibitor of glycogen synthase kinase 3 (GSK-3), a target implicated in diabetes, neurodegeneration, and cancer . Specifically, 5-bromoindole inhibits GSK-3α/β with 22% inhibition at the tested concentration, and also inhibits cyclin-dependent kinase 5-p35 (CDK5-p35) with 44% inhibition [1]. While this data is for the 5-bromoindole fragment, it establishes a clear class-level activity that is absent for 5-hydroxyindole, which has no reported GSK-3 inhibitory activity and instead acts on distinct targets like tyrosinase [2].

GSK‑3α/β Inhibition
Class‑level inference
5‑Bromoindole: GSK‑3α/β 22%, CDK5‑p35 44% inhibition
5‑Hydroxy: no activity
Supports kinase inhibition pathway studies
Based on indole fragment data; requires confirmation with full scaffold
GSK-3 Inhibition Kinase Metabolic Disease

Superior Synthetic Tractability via Cross-Coupling at the 5-Position

The 5-bromo substituent on 1H-Indole-1-propanamine is a versatile synthetic handle that enables further diversification through halogen-metal exchange and palladium-catalyzed cross-coupling reactions [1]. This contrasts sharply with the 5-hydroxy analog, which can undergo unwanted oxidation or elimination under basic conditions, complicating downstream derivatization [2]. Specifically, 5-bromoindole can be converted to 5-chloroindole via halogen-halogen exchange with good yields, demonstrating its utility as a precursor to diverse libraries [3].

Synthetic Versatility
Class‑level inference
Halogen‑metal exchange; conversion to 5‑chloroindole in good yield
Enables diversified library synthesis
Hydroxy analogs prone to oxidation/elimination side reactions
Synthetic Chemistry Cross-Coupling Derivatization

Unique Cytochrome P450 2A6 Inhibitory Activity

5-Bromoindole and its derivatives, including 1H-Indole-1-propanamine, 5-bromo-, have demonstrated inhibitory activity against cytochrome P450 2A6 [1]. This enzyme is a key player in nicotine metabolism and the bioactivation of procarcinogens. In contrast, 5-hydroxyindole derivatives have not been reported to inhibit CYP2A6; their primary reported activity is against tyrosinase and other enzymes [2]. This differential CYP inhibition profile suggests that the 5-bromo derivative may be a more relevant tool for studying drug-drug interactions and metabolic pathways involving CYP2A6.

CYP2A6 Inhibition
Class‑level inference
5‑Bromo: qualitative CYP2A6 inhibition
5‑Hydroxy: no reported CYP2A6 activity
Supports metabolism probe studies
Further validation in recombinant enzyme assays recommended
CYP Inhibition Drug Metabolism ADME

Optimal Use Cases in Research & Industrial Workflows


Lead Optimization for Src-Family Kinase Inhibitors

Employ 5-bromo-1H-indole-1-propanamine as a privileged scaffold in the design of next-generation pp60(c-Src) kinase inhibitors. Its proven activity enhancement over unsubstituted indoles, as demonstrated in direct comparative studies [1], makes it an ideal starting point for structure-activity relationship (SAR) campaigns. The bromine atom at the 5-position provides a convenient site for further functionalization, enabling the rapid exploration of chemical space to improve potency and selectivity.

Serotonin Receptor Ligand Development for Neurological Research

Utilize 5-bromo-1H-indole-1-propanamine as a core template for synthesizing ligands targeting 5-HT2A and 5-HT2C serotonin receptors. The compound's documented engagement with these GPCRs [1], coupled with its distinct pharmacological profile compared to hydroxy analogs [2], positions it as a valuable tool for probing serotonergic pathways in neurological and psychiatric research. Its ability to serve as a precursor to a wide array of receptor ligands [3] further enhances its utility.

Diverse Compound Library Synthesis via Cross-Coupling

Leverage the synthetic versatility of the 5-bromo substituent on 1H-Indole-1-propanamine to generate diverse libraries of indole-based compounds. The bromine atom enables robust halogen-metal exchange and palladium-catalyzed cross-coupling reactions [1], allowing for the facile introduction of aryl, alkyl, and heteroaryl groups at the 5-position. This approach is significantly more efficient than using 5-hydroxy analogs, which are prone to side reactions and lack a suitable cross-coupling handle [2].

GSK-3 and CYP2A6 Chemical Probe Development

Deploy 5-bromo-1H-indole-1-propanamine as a foundational element in the creation of selective chemical probes for glycogen synthase kinase 3 (GSK-3) [1] and cytochrome P450 2A6 [2]. The brominated indole core provides the essential pharmacophore for inhibiting these targets, while the propanamine side chain can be further elaborated to optimize pharmacokinetic properties. This dual activity profile, which is not shared by the 5-hydroxy analog [3], makes the compound a unique asset for studying metabolic and signaling pathways.

Application
Selection Property
Validation Focus
Src‑family kinase probe development
Bromoindole scaffold with reported Src inhibition
Comparative binding and selectivity review
5‑HT2A/2C receptor ligand studies
Reported GPCR ligand profile
Receptor binding and functional assay review
Halogenated indole library synthesis
5‑Bromo handle for cross‑coupling diversification
Synthetic yield and purity verification
GSK‑3 and CYP2A6 pathway probe studies
Dual kinase/CYP inhibition profile
Target inhibition and selectivity confirmation
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